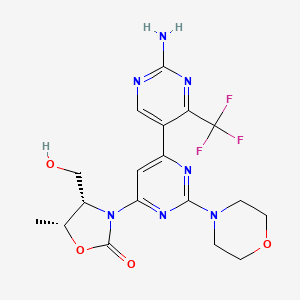![molecular formula C17H19N9O2 B11930034 N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide](/img/structure/B11930034.png)
N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide is a complex organic compound with a unique structure that combines a purine base with an azido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide typically involves multiple steps. One common method includes the reaction of 2-amino-7H-purin-6-yl with a suitable phenylmethyl halide to form an intermediate compound. This intermediate is then reacted with 4-azidobutanoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting viral replication or interfering with cancer cell proliferation. The azido group can participate in click chemistry reactions, facilitating the formation of stable triazole linkages .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(4-{[(2-amino-7H-purin-6-yl)oxy]methyl}phenyl)methyl]-4-(aminomethyl)benzamide
- N’-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-N-[[4-[(4-amino-2-pyrimidinyl)oxymethyl]phenyl]methyl]-2-(1,3-dioxo-2-isoindolyl)pentanediamide
Uniqueness
N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide is unique due to the presence of both a purine base and an azido group in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Eigenschaften
Molekularformel |
C17H19N9O2 |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide |
InChI |
InChI=1S/C17H19N9O2/c18-17-24-15-14(21-10-22-15)16(25-17)28-9-12-5-3-11(4-6-12)8-20-13(27)2-1-7-23-26-19/h3-6,10H,1-2,7-9H2,(H,20,27)(H3,18,21,22,24,25) |
InChI-Schlüssel |
SRNLQFUHOQFWGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)CCCN=[N+]=[N-])COC2=NC(=NC3=C2NC=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B11929961.png)
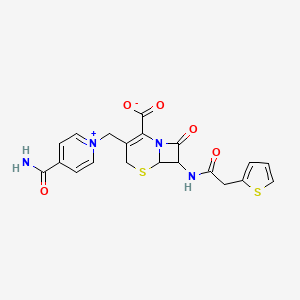
![1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide](/img/structure/B11929982.png)
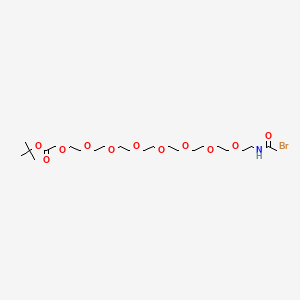

![N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine](/img/structure/B11930003.png)
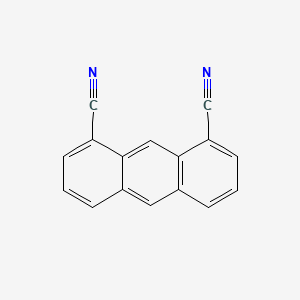
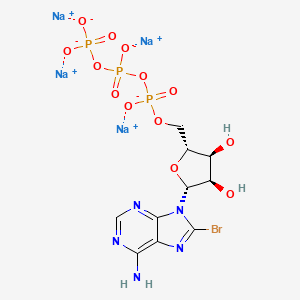
![(8S,9R,10R,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-10,13-dimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11930016.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11930017.png)
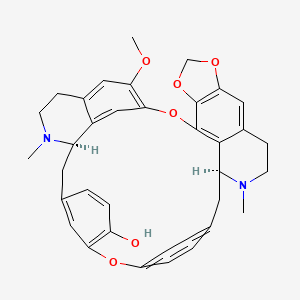

![[(1S,2S,5R,7R,8S,10S,11R,13S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B11930044.png)
